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molecular formula C11H10N2O3 B8744675 [(4-Cyanophenyl)carbamoyl]methyl acetate

[(4-Cyanophenyl)carbamoyl]methyl acetate

Cat. No. B8744675
M. Wt: 218.21 g/mol
InChI Key: GWBLORFLRMNHDC-UHFFFAOYSA-N
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Patent
US09115132B2

Procedure details

A solution of 4-aminobenzonitrile (5 g, 42.3 mmol) and triethylamine (7.08 mL, 50.8 mmol) in dichloromethane (DCM) (40 mL) was cooled in an ice-water bath before the dropwise addition of 2-chloro-2-oxoethyl acetate (5.46 mL, 50.8 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. The reaction mixture was diluted with DCM (50 mL) and the resulting solution washed with 2N HCl (50 mL). On mixing, precipitation occurred and the solid collected was filtered and dried under vacuum at 40° C. for 4 hours to yield a pale brown solid. The solid was dissolved in DCM (150 mL) and washed with 2N HCl (50 mL). The organic layer was collected via a hydrophobic frit and the solvent removed to yield the title compound as a cream solid (4.48 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.08 mL
Type
reactant
Reaction Step One
Quantity
5.46 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:17]([O:20][CH2:21][C:22](Cl)=[O:23])(=[O:19])[CH3:18]>ClCCl>[C:17]([O:20][CH2:21][C:22]([NH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)=[O:23])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
7.08 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.46 mL
Type
reactant
Smiles
C(C)(=O)OCC(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution washed with 2N HCl (50 mL)
ADDITION
Type
ADDITION
Details
On mixing
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
the solid collected
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to yield a pale brown solid
WASH
Type
WASH
Details
washed with 2N HCl (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected via a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)OCC(=O)NC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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